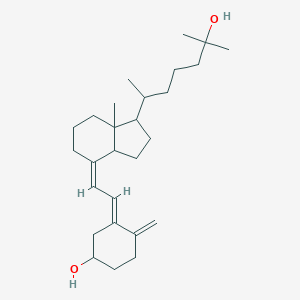

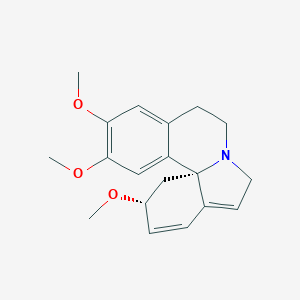

![molecular formula C17H18N6 B056869 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile CAS No. 941688-05-7](/img/structure/B56869.png)

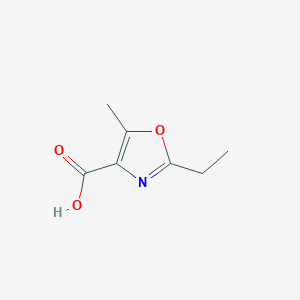

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile

Übersicht

Beschreibung

"3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile" is a compound of interest due to its inclusion in the pyrazolo[3,4-d]pyrimidin-7(6H)-ones family, characterized by its complex synthesis and potential for various chemical properties and reactions. Its structure suggests a broad area of application in chemical synthesis and material science.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidin-7(6H)-ones involves an efficient and straightforward approach, starting from commercially available materials and proceeding through several steps including iminophosphorane-mediated annulation and nucleophilic addition with amines. This process underscores the complex but achievable synthesis of compounds within this family (Wu et al., 2010).

Molecular Structure Analysis

The crystal structure analysis of similar compounds reveals significant insights into their molecular geometry, including intramolecular π-π interactions that stabilize the molecular conformation. Studies such as those on 1,3-bis[4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]propane show the importance of molecular stacking and interaction in determining the physical properties of these compounds (Biswas et al., 1995).

Chemical Reactions and Properties

The chemical behavior of pyrazolo[3,4-d]pyrimidines includes their participation in cycloaddition reactions, highlighting their reactivity and potential in synthesizing novel heterocyclic compounds. For example, the 1,3-dipolar cycloaddition reactions provide a pathway to synthesize diverse derivatives with potential applications in medicinal chemistry and materials science (Kaur et al., 2013).

Physical Properties Analysis

The physical properties of compounds in this family, such as fluorescence properties, are notable for their potential in applications like imaging and sensing. The fluorescence properties of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5(6H)-one derivatives, for instance, underscore the utility of these compounds in developing materials with specific optical properties (Quiroga et al., 2015).

Chemical Properties Analysis

Chemical properties, such as reactivity towards cycloaddition reactions and the synthesis of novel isoxazolines and isoxazoles, illustrate the versatility of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives in chemical synthesis. These reactions not only highlight the compound's chemical diversity but also its potential in creating a wide range of chemically and biologically relevant derivatives (Rahmouni et al., 2014).

Wissenschaftliche Forschungsanwendungen

Metabolism and Pharmacokinetics

The metabolism, excretion, and pharmacokinetics of 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile, also known as INCB018424, have been extensively studied. It is a potent inhibitor of Janus tyrosine kinase1/2 and was investigated in healthy human subjects, showing rapid absorption and elimination, with low circulating metabolite burden (Shilling et al., 2010).

Chemical Synthesis and Reactions

Research on the chemical synthesis and reactions of compounds related to this compound has led to the development of various bipyrazoles, pyrazolyl oxazoles, and pyrazolyl pyrimidines. These compounds have been synthesized using various nitrogen nucleophiles and have been structurally confirmed through elemental and spectral analyses (Dawood et al., 2004).

Antimicrobial Activity

Studies have shown that certain derivatives of this compound exhibit pronounced antimicrobial properties. The structure-activity relationship studies have revealed that specific moieties, like the 3,5-dimethyl-1H-pyrazol-1-yl group, are critical for the manifestation of antimicrobial activity (Sirakanyan et al., 2021).

Wirkmechanismus

Rac-Ruxolitinib, also known as ®-ruxolitinib, INCB018424 Racemic, or 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile, is a potent and selective inhibitor of Janus kinase (JAK) 1 and 2 .

Target of Action

Ruxolitinib primarily targets Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2) . These are tyrosine kinases involved in cytokine signaling and hematopoiesis .

Mode of Action

Ruxolitinib exerts its anti-JAK activity by competitive inhibition of the ATP-binding catalytic site of the kinase domain . By inhibiting JAK1 and JAK2, ruxolitinib works to block the dysregulated cell signaling pathways and prevents abnormal blood cell proliferation .

Biochemical Pathways

Ruxolitinib affects several biochemical pathways. It significantly regulates Cytokine-cytokine receptor interactions, the IL-17 signaling pathway, Chemokine signaling pathway, MAPK signaling pathway, Hematopoietic cell lineage, and NF-kappa B signaling pathway . These pathways play very important roles in platelet production .

Pharmacokinetics

Ruxolitinib is well absorbed, has 95% bioavailability , and is bound to albumin for 97% . Its pharmacokinetics can be described with a two-compartment model and linear elimination . The volume of distribution differs between men and women, likely related to bodyweight differences . Metabolism is mainly hepatic via CYP3A4 and can be altered by CYP3A4 inducers and inhibitors . The major metabolites of ruxolitinib are pharmacologically active . The main route of elimination of ruxolitinib metabolites is renal . Liver and renal dysfunction affect some of the pharmacokinetic variables and require dose reductions .

Result of Action

It has been shown to reduce splenomegaly, decrease levels of circulating interleukin 6 and tumor necrosis factor alpha, and prolong survival .

Action Environment

The action, efficacy, and stability of ruxolitinib can be influenced by various environmental factors. For instance, the presence of CYP3A4 inducers and inhibitors can alter the metabolism of ruxolitinib . Additionally, liver and renal dysfunction can affect some of the pharmacokinetic variables and require dose reductions .

Eigenschaften

IUPAC Name |

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNKQEVNSGCOJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: (R)-Ruxolitinib competitively inhibits the ATP-binding catalytic site of JAK1/2 kinases. [] This inhibition disrupts the signaling cascade of various cytokines involved in inflammatory and proliferative processes. [] By blocking these pathways, (R)-Ruxolitinib exhibits therapeutic potential in conditions like myelofibrosis. []

A: - Molecular Formula: C17H18N6 []- Molecular Weight: 306.37 g/mol

A: After oral administration, (R)-Ruxolitinib is rapidly absorbed and extensively metabolized, primarily via oxidation of the cyclopentyl moiety. [] The parent compound is the major circulating entity, indicating a low overall metabolite burden. [] Excretion is fairly rapid, with a majority recovered in urine and feces within 24 hours. []

A: While the provided research articles do not focus on resistance mechanisms specifically, they highlight that (R)-Ruxolitinib is the first in its class approved for myelofibrosis treatment. [] Further research is needed to fully understand potential resistance development during long-term treatment.

A: While not explicitly described in the provided articles, preclinical studies typically involve in vitro cell-based assays and in vivo animal models of diseases like myelofibrosis. These models help assess the compound's effect on cell signaling, disease progression, and potential synergistic effects with other drugs. []

A: The provided research articles highlight that (R)-Ruxolitinib is primarily metabolized by oxidation. [] While specific drug interactions are not mentioned, it is crucial to consider potential interactions with drugs that inhibit or induce metabolizing enzymes, as this could affect (R)-Ruxolitinib exposure and therapeutic outcomes.

A: Research has explored different salt forms of (R)-Ruxolitinib, including phosphate, sulfate, and maleate salts. [] These variations aim to improve aspects like solubility, stability, and ultimately, bioavailability of the drug. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

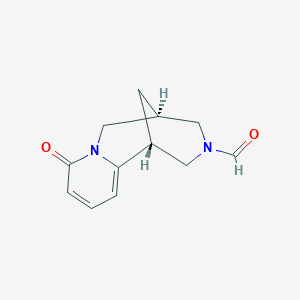

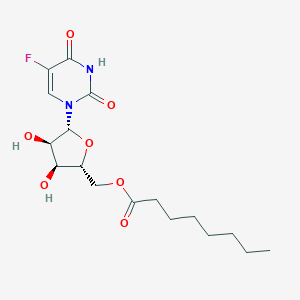

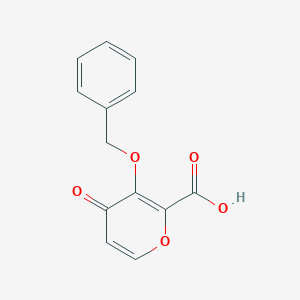

![(3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B56809.png)